N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
CAS No.: 941952-05-2
Cat. No.: VC4370353
Molecular Formula: C17H15BrN2O4S2
Molecular Weight: 455.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941952-05-2 |
|---|---|
| Molecular Formula | C17H15BrN2O4S2 |
| Molecular Weight | 455.34 |
| IUPAC Name | N-(6-bromo-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide |
| Standard InChI | InChI=1S/C17H15BrN2O4S2/c1-24-12-3-5-13(6-4-12)26(22,23)9-8-16(21)20-17-19-14-7-2-11(18)10-15(14)25-17/h2-7,10H,8-9H2,1H3,(H,19,20,21) |
| Standard InChI Key | SBLWQGNGFOHENP-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Introduction
N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a complex organic compound that incorporates a bromobenzo[d]thiazole ring and a methoxyphenylsulfonyl group. This compound belongs to the broader class of sulfonamide derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula for this compound is C17H15BrN2O4S2, with a molecular weight of approximately 455.4 g/mol .
Structural Features
The compound's structure is characterized by the presence of a benzo[d]thiazole ring, which is brominated at the 6-position, and a methoxyphenylsulfonyl group attached to a propanamide backbone. These structural elements contribute to its chemical properties and potential biological activities.
| Structural Element | Description |
|---|---|
| Benzo[d]thiazole Ring | Brominated at the 6-position |
| Methoxyphenylsulfonyl Group | Attached to a propanamide backbone |
| Molecular Formula | C17H15BrN2O4S2 |
| Molecular Weight | Approximately 455.4 g/mol |
Synthesis and Purification
The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multiple steps, including the use of specific catalysts, solvents, and temperature controls to optimize yield and purity. Advanced purification techniques such as chromatography are often employed to isolate the desired product.
Biological and Chemical Applications
While specific biological activities of N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide have not been extensively detailed, compounds with similar structural features, such as sulfonamide derivatives, are known for their antimicrobial and anticancer properties. For instance, thiazole derivatives have shown promising antimicrobial and anticancer activities in various studies .
Research Findings and Future Directions
Research on similar sulfonamide derivatives suggests that these compounds can interact with biological targets through mechanisms such as hydrogen bonding or electrostatic interactions, potentially modulating biological pathways relevant to disease processes. Further studies are needed to elucidate the specific biological activities and potential therapeutic applications of N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume